

Fmoc-Gly-Gly-OH: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: Fmoc-Gly-Gly-OH

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This technical guide provides an in-depth overview of **Fmoc-Gly-Gly-OH** (N-(9-Fluorenylmethoxycarbonyl)glycyl-glycine), a key building block in contemporary biochemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document outlines the molecule's chemical properties, applications, and detailed experimental methodologies.

Core Chemical Data

Fmoc-Gly-Gly-OH is a dipeptide derivative widely utilized in solid-phase peptide synthesis (SPPS) and as a component in cleavable linkers for antibody-drug conjugates (ADCs). The N-terminal α -amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, allowing for sequential peptide chain elongation.

Property	Value	Citations
CAS Number	35665-38-4	[1][2]
Molecular Weight	354.36 g/mol	[3][4]
Molecular Formula	C ₁₉ H ₁₈ N ₂ O ₅	[3][4]
Appearance	White to off-white powder or crystals	[3]
Purity	≥95%	[3]
Storage Temperature	2-8°C	[3]

Applications in Research and Drug Development

Fmoc-Gly-Gly-OH serves two primary roles in advanced scientific applications:

- **Solid-Phase Peptide Synthesis (SPPS):** As a dipeptide unit, it facilitates the efficient synthesis of peptides containing poly-glycine sequences. The use of a dipeptide can help overcome challenges associated with the coupling of individual glycine residues, such as diketopiperazine formation. The Fmoc group is readily removed under mild basic conditions, typically with piperidine, to allow for the addition of the next amino acid in the sequence.
- **Antibody-Drug Conjugate (ADC) Linkers:** The Gly-Gly motif can be incorporated into enzyme-cleavable linkers in ADCs. These linkers are designed to be stable in systemic circulation but are cleaved by lysosomal enzymes, such as Cathepsin B, upon internalization into target tumor cells. This targeted release mechanism enhances the therapeutic window of the cytotoxic payload by minimizing off-target toxicity.

Experimental Protocols

Example Protocol: Solid-Phase Synthesis of a Poly-Glycine Containing Peptide (Bivalirudin Analogue)

This protocol describes the use of **Fmoc-Gly-Gly-OH** in the synthesis of a peptide containing a Gly-Gly-Gly-Gly segment, as exemplified in the production of Bivalirudin.

Materials:

- Fmoc-protected amino acids
- **Fmoc-Gly-Gly-OH**
- Solid-phase synthesis resin (e.g., Wang resin pre-loaded with the C-terminal amino acid)
- N,N-Dimethylformamide (DMF)
- Coupling reagents: Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt)
- Fmoc deprotection solution: 20% piperidine in DMF
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
- Methanol (MeOH)
- Diethyl ether (for precipitation)

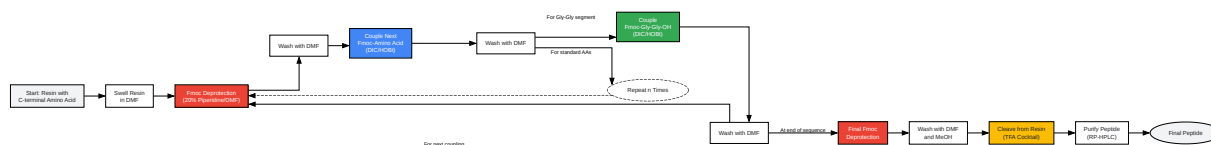
Methodology:

- **Resin Preparation:** The synthesis begins with a suitable resin, pre-loaded with the C-terminal amino acid of the target peptide. The resin is swelled in DMF within a reaction vessel.
- **Fmoc Deprotection:** The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a 20% piperidine in DMF solution for approximately 20 minutes. This is followed by thorough washing with DMF to remove residual piperidine and the cleaved Fmoc adduct.
- **Sequential Amino Acid Coupling:** Subsequent Fmoc-protected amino acids are coupled sequentially according to the peptide sequence. Each coupling step involves the activation of the amino acid's carboxyl group with DIC/HOBt and reaction with the deprotected N-terminus of the resin-bound peptide.
- **Dipeptide Coupling for Poly-Glycine Segment:** To synthesize the Gly-Gly-Gly-Gly segment, **Fmoc-Gly-Gly-OH** is pre-activated with DIC/HOBt. This activated dipeptide is then coupled

to the deprotected N-terminus of the growing peptide chain. This step is repeated to achieve the tetra-glycine sequence.

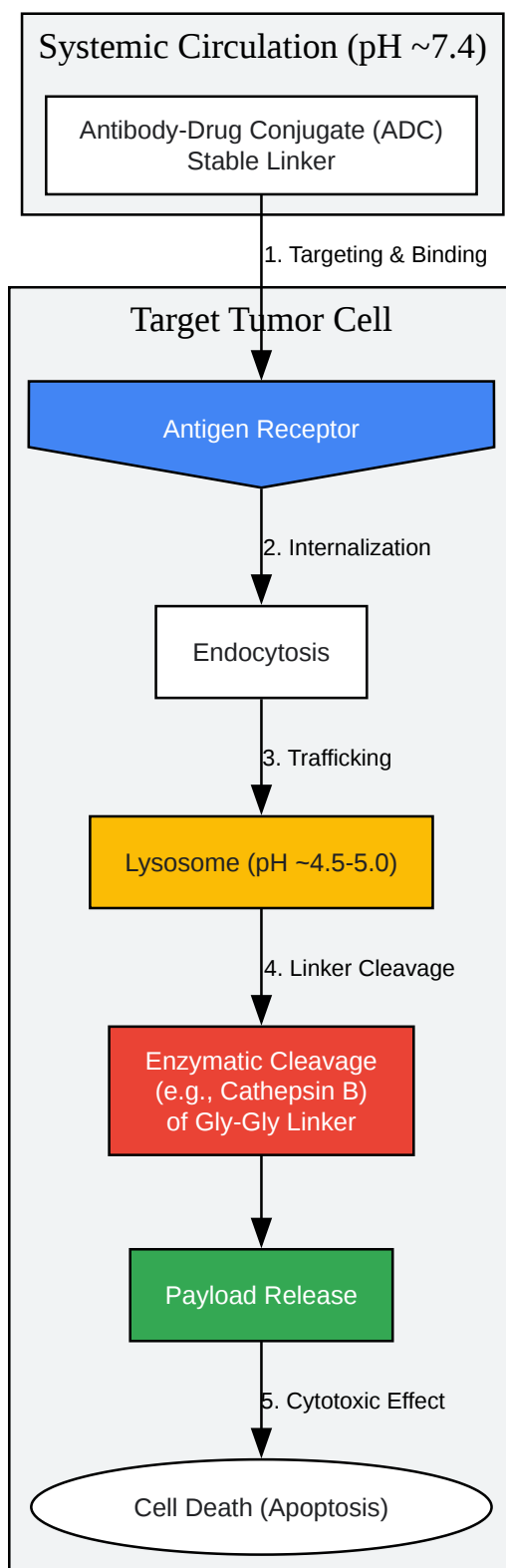
- **Final Deprotection and Washing:** After the final amino acid is coupled, the terminal Fmoc group is removed. The peptide-resin is then washed with DMF, followed by MeOH, and dried under a vacuum.
- **Cleavage and Deprotection:** The peptide is cleaved from the resin, and side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
- **Peptide Precipitation and Purification:** The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Pathways



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Caption: Workflow for Solid-Phase Peptide Synthesis using **Fmoc-Gly-Gly-OH**.



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Caption: Mechanism of Action for an ADC with a Gly-Gly Cleavable Linker.

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